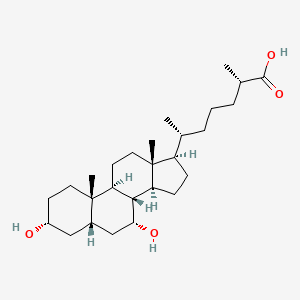
(25S)-3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(25S)-3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid is a useful research compound. Its molecular formula is C27H46O4 and its molecular weight is 434.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (25S)-3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid typically involves multiple steps, starting from cholesterol or other sterol precursors. The process includes oxidation, reduction, and hydroxylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale chemical synthesis techniques similar to those used in laboratory settings. These methods would need to ensure high purity and yield, often through the use of advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(25S)-3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents.
Reduction: Conversion to alcohols or alkanes using reducing agents.
Substitution: Replacement of hydroxyl groups with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
(25S)-3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in regulating development and lifespan in model organisms like .
Medicine: Potential therapeutic applications in controlling parasitic infections by modulating the DAF-12 receptor.
Industry: Used in the development of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The compound exerts its effects by binding to the DAF-12 nuclear hormone receptor, which regulates gene expression related to development, metabolism, and lifespan. This binding inhibits the formation of dauer larvae in Caenorhabditis elegans, promoting reproductive development instead .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesterol: A precursor in the biosynthesis of (25S)-3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid.
Lithocholic acid: Another bile acid with similar structural features but different biological functions.
Dehydrocholic acid: A derivative of cholic acid with distinct chemical properties
Uniqueness
This compound is unique due to its specific interaction with the DAF-12 receptor, which is not observed with other similar compounds. This unique interaction makes it a valuable tool in studying developmental biology and potential therapeutic applications .
Propriétés
Formule moléculaire |
C27H46O4 |
|---|---|
Poids moléculaire |
434.7 g/mol |
Nom IUPAC |
(2S,6R)-6-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |
InChI |
InChI=1S/C27H46O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h16-24,28-29H,5-15H2,1-4H3,(H,30,31)/t16-,17+,18+,19-,20-,21+,22+,23-,24+,26+,27-/m1/s1 |
Clé InChI |
ITZYGDKGRKKBSN-IUXIIYGSSA-N |
SMILES isomérique |
C[C@H](CCC[C@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES canonique |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















